

# Application Notes and Protocols for BAY1163877 (Rogaratinib) Xenograft Model Establishment and Dosing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BAY1163877**, also known as Rogaratinib, is a potent and selective small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.<sup>[1]</sup> Aberrant FGFR signaling is a key driver in various cancers, making it a promising therapeutic target.<sup>[2]</sup> Preclinical evaluation of **BAY1163877** in xenograft models is crucial for understanding its in vivo efficacy and mechanism of action. These application notes provide detailed protocols for establishing xenograft models sensitive to **BAY1163877** and for conducting preclinical dosing studies.

## Mechanism of Action

**BAY1163877** is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing receptor autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.<sup>[2][3]</sup> This inhibition ultimately leads to decreased cell proliferation and tumor growth in cancers with FGFR pathway activation.<sup>[3]</sup> The anti-proliferative effects of Rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for establishing **BAY1163877** xenograft models and conducting dosing studies.

Table 1: Recommended Cell Lines for **BAY1163877** Xenograft Models

| Cell Line | Cancer Type                | FGFR Status                     | Notes                                                            |
|-----------|----------------------------|---------------------------------|------------------------------------------------------------------|
| DMS-114   | Small Cell Lung Cancer     | FGFR1 Amplification             | Highly sensitive to BAY1163877.[4]                               |
| H1581     | Non-Small Cell Lung Cancer | FGFR1 Amplification             | Demonstrates high sensitivity to BAY1163877.[5]                  |
| NCI-H716  | Colorectal Cancer          | FGFR2 Overexpression            | Responds to BAY1163877 treatment.[4]                             |
| C51       | Colon Cancer               | FGFR1 and FGFR2 mRNA Expression | Syngeneic model, highly sensitive to FGFR pathway inhibition.[4] |

Table 2: Preclinical Dosing Protocol for **BAY1163877** in Xenograft Models

| Parameter              | Recommendation                                                              |
|------------------------|-----------------------------------------------------------------------------|
| Drug                   | BAY1163877 (Rogaratinib)                                                    |
| Formulation Vehicle    | 10% ethanol, 40% Solutol® HS 15, 50% water at pH 4 (HCl)[4]                 |
| Animal Model           | Female BALB/cJ mice (5-6 weeks old)[4]                                      |
| Administration Route   | Oral (p.o.)[4]                                                              |
| Dosing Regimen         | 50 mg/kg, twice daily (BID)[4]                                              |
| Maximum Tolerated Dose | 75 mg/kg, once daily (QD) or 50 mg/kg, twice daily (BID) in BALB/cJ mice[4] |
| Treatment Duration     | Dependent on study design, e.g., 13 days or longer.[4]                      |

Table 3: Efficacy of **BAY1163877** in a DMS-114 Xenograft Model

| Treatment Group        | Dosing                        | Tumor Growth Inhibition                        |
|------------------------|-------------------------------|------------------------------------------------|
| Vehicle                | -                             | -                                              |
| BAY1163877             | 50 mg/kg, p.o., BID           | Significant inhibition of tumor growth[4]      |
| Docetaxel              | 30 mg/kg, i.v., Q7D           | Moderate inhibition                            |
| BAY1163877 + Docetaxel | 50 mg/kg, BID + 30 mg/kg, Q7D | Enhanced efficacy compared to monotherapies[4] |

## Experimental Protocols

### Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol details the establishment of a subcutaneous xenograft model using a suitable cancer cell line.

**Materials:**

- FGFR-amplified cancer cell line (e.g., DMS-114)
- Culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel
- Female BALB/cJ mice (5-6 weeks old)
- Sterile syringes and needles
- Calipers

**Procedure:**

- Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and perform a cell count. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^7$  cells/mL.
- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing  $1 \times 10^6$  cells) into the flank of each mouse.[\[4\]](#)
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume =  $0.5 \times \text{length} \times \text{width}^2$ .[\[4\]](#)
- Randomization: When the average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.

## Protocol 2: Dosing of BAY1163877 in Xenograft Models

This protocol outlines the procedure for preparing and administering **BAY1163877** to tumor-bearing mice.

#### Materials:

- **BAY1163877** (Rogaratinib)
- Vehicle components: Ethanol, Solutol® HS 15, Water, HCl
- Oral gavage needles
- Animal balance

#### Procedure:

- Drug Formulation: Prepare the dosing solution of **BAY1163877** in the vehicle (10% ethanol, 40% Solutol® HS 15, 50% water at pH 4 with HCl).[4] The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
- Animal Weighing: Weigh each mouse before dosing to ensure accurate dose calculation.
- Drug Administration: Administer the prepared **BAY1163877** solution or vehicle control to the respective groups of mice via oral gavage.
- Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss (>20% is a common endpoint), changes in behavior, or signs of distress.[4] Continue to measure tumor volumes 2-3 times per week.
- Study Termination: At the end of the study, euthanize the mice according to approved institutional guidelines. Excise the tumors and measure their wet weight for final analysis.[4]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **BAY1163877** xenograft studies.



[Click to download full resolution via product page](#)

Caption: **BAY1163877** mechanism of action on the FGFR signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News - rogaratinib (BAY 1163877) - LARVOL VERI [veri.larvol.com]
- 4. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BAY1163877 (Rogaratinib) Xenograft Model Establishment and Dosing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#bay1163877-xenograft-model-establishment-and-dosing>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)